molecular formula C19H18O3 B11835102 1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one CAS No. 88928-64-7

1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one

Cat. No.: B11835102
CAS No.: 88928-64-7
M. Wt: 294.3 g/mol
InChI Key: DJBBLXISDYFGSP-UHFFFAOYSA-N
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Description

1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a naphthalene core substituted with benzyloxy and hydroxy groups, making it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products:

  • Oxidation of the hydroxy group leads to the formation of a ketone.
  • Reduction of the ethanone group results in the formation of an alcohol.
  • Substitution reactions yield various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone exerts its effects involves interactions with various molecular targets. The hydroxy and benzyloxy groups facilitate binding to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

  • 8-benzyloxy-substituted quinoline ethers
  • 2-benzyloxypyridine derivatives
  • 8-hydroxyquinoline derivatives

Comparison: 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

CAS No.

88928-64-7

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

1-(5-hydroxy-8-phenylmethoxy-3,4-dihydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C19H18O3/c1-13(20)15-7-8-16-17(11-15)19(10-9-18(16)21)22-12-14-5-3-2-4-6-14/h2-6,9-11,21H,7-8,12H2,1H3

InChI Key

DJBBLXISDYFGSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2CC1)O)OCC3=CC=CC=C3

Origin of Product

United States

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